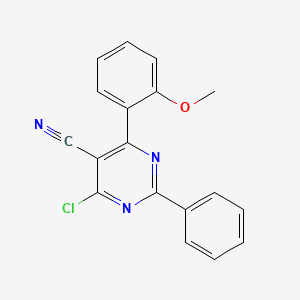
4-Chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, a phenyl group, and a carbonitrile group attached to a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile is the cyclin-dependent kinase CDK9 . CDK9 is a crucial component in the regulation of gene expression, and it plays a significant role in cellular functions such as transcription and RNA polymerase II .
Mode of Action
The compound interacts with CDK9, inhibiting its function in a highly specific manner . This interaction occurs in an ATP-competitive and dose-dependent manner . The compound’s selectivity for CDK9 over other cyclin-dependent kinases is superior to that of known inhibitors .
Biochemical Pathways
The inhibition of CDK9 affects the transcription process, leading to a selective reduction of short-lived mRNAs . These mRNAs include important regulators of proliferation and apoptosis . The analysis of de novo RNA synthesis suggests a wide-ranging positive role of CDK9 .
Result of Action
The inhibition of CDK9 by 4-Chloro-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile leads to enhanced pausing of RNA polymerase II on genes . Most importantly, it induces apoptosis in cancer cells . This makes the compound a promising lead for the development of clinically useful, highly specific CDK9 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Intermediate: The intermediate 4-chloro-6-(2-methoxyphenyl)pyrimidine is obtained through a reaction involving 2-methoxyphenylboronic acid and 4,6-dichloropyrimidine in the presence of a palladium catalyst and a base such as potassium carbonate.
Final Product Formation: The intermediate is then reacted with benzyl cyanide under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in substitution and coupling reactions.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane, and methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-Chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure can be utilized in the development of new materials with specific properties, such as electronic or photonic materials.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(2-methoxyphenyl)pyrimidine: Lacks the phenyl and carbonitrile groups, making it less complex.
4,6-Dichloropyrimidine: A simpler pyrimidine derivative with two chloro groups.
2-Phenylpyrimidine: Lacks the chloro, methoxyphenyl, and carbonitrile groups.
Uniqueness
4-Chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c1-23-15-10-6-5-9-13(15)16-14(11-20)17(19)22-18(21-16)12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFHCYGQIHORFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
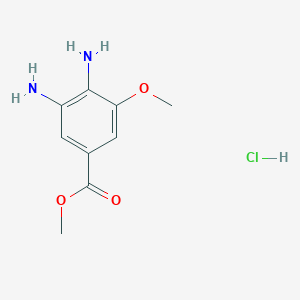
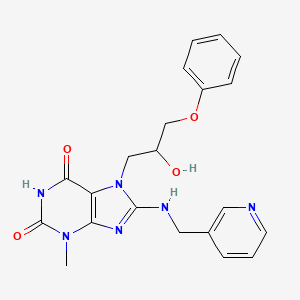
![(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2932739.png)
![N-(2,4-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]acetamide](/img/structure/B2932740.png)

![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2932743.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine](/img/structure/B2932744.png)
![2-(2-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2932747.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2932748.png)
![Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate](/img/structure/B2932749.png)
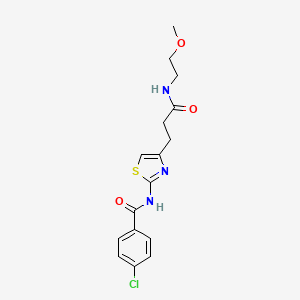
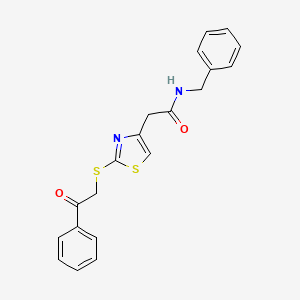
![5-amino-N-(3,5-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2932758.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932759.png)
